

# Discovery and synthesis of Muscarone

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## Compound of Interest

Compound Name: **Muscarone**  
Cat. No.: **B076360**

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An In-depth Technical Guide on the Discovery and Synthesis of **Muscarone**

## Introduction

**Muscarone** is a potent parasympathomimetic agent that acts as an agonist at muscarinic acetylcholine receptors. Its discovery and synthesis have been pivotal in the study of cholinergic pharmacology and the development of receptor theory. This technical guide provides a comprehensive overview of the historical context of **muscarone**'s discovery, detailed methodologies for its chemical synthesis, and an in-depth look at its mechanism of action and signaling pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.

## Discovery and Historical Context

The story of **muscarone** is intrinsically linked to that of muscarine, the first parasympathomimetic substance ever studied. Muscarine was first isolated in 1869 by German chemists Oswald Schmiedeberg and Richard Koppe from the *Amanita muscaria* mushroom.<sup>[1]</sup> <sup>[2]</sup> For a considerable time, muscarine was believed to be the primary psychoactive agent in this mushroom, a notion that has since been corrected with the discovery of ibotenic acid and muscimol.<sup>[2]</sup> The definitive structure of muscarine was elucidated in 1957 by Franz Jellinek and colleagues through X-ray diffraction analysis.<sup>[1]</sup>

**Muscarone**, a synthetic analog of muscarine, emerged from the scientific endeavor to understand the structure-activity relationships of muscarine-like compounds. The synthesis and pharmacological investigation of **muscarone** and its stereoisomers have been crucial in mapping the pharmacophore of the muscarinic receptors.<sup>[3]</sup><sup>[4]</sup>

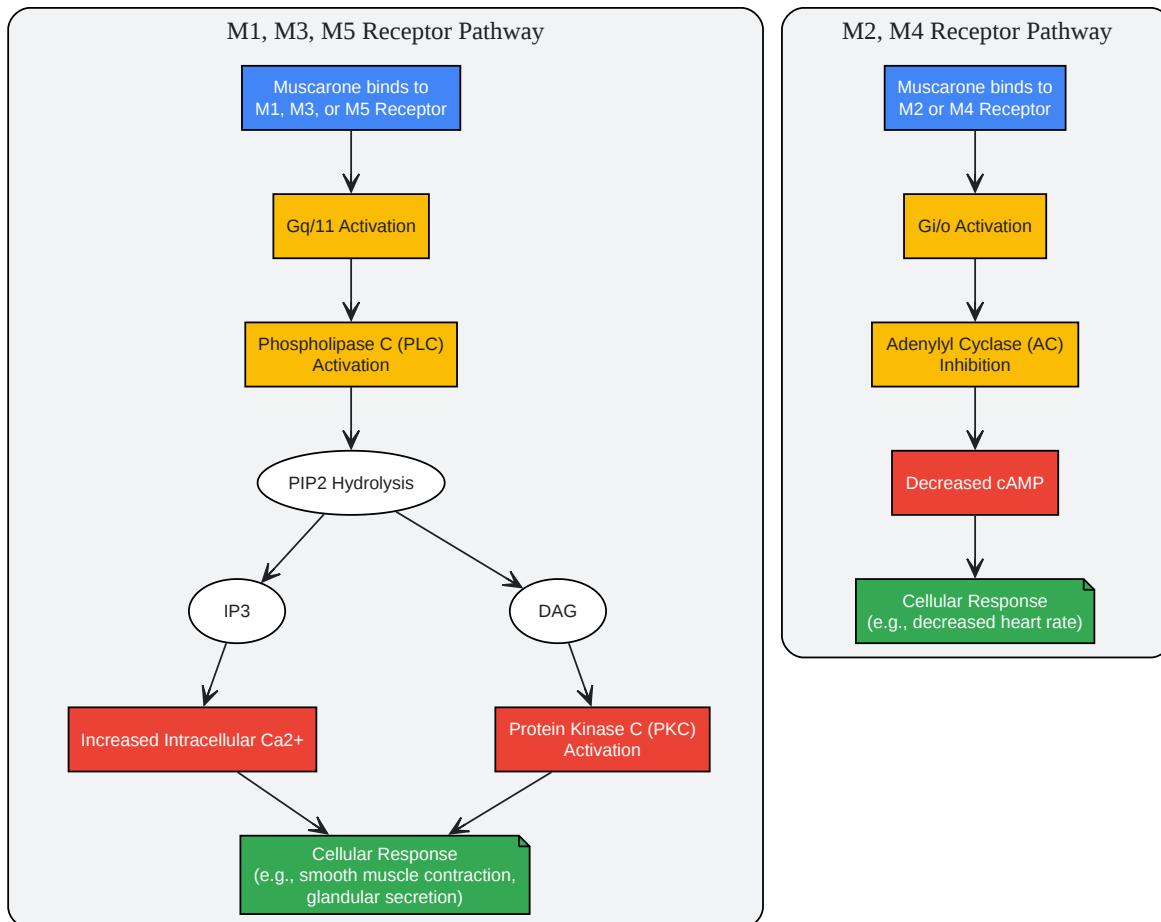
## Chemical Synthesis of Muscarone

The chemical synthesis of **muscarone** has been approached through various routes, with a significant focus on stereoselectivity to elucidate the specific activity of its different enantiomers. One of the effective strategies involves the use of chiral starting materials, such as lactic esters.<sup>[3][4]</sup>

## Stereoselective Synthesis from Lactic Esters

A notable approach to synthesizing the enantiomers of **muscarone** and its diastereomer, **allomuscarone**, utilizes (R)- and (S)-lactic esters as starting materials.<sup>[4]</sup> This method allows for the preparation of the stereoisomers with high enantiomeric excess (>98%).<sup>[4]</sup> The general synthetic strategy is outlined below.





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## References

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